
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-fluoro-2-methylpyridine is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 6-Bromo-3-fluoro-2-methylpyridine has been optimized from a previously published synthesis starting from 2-bromo-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular weight of 6-Bromo-3-fluoro-2-methylpyridine is 190.01 . The SMILES string representation of the molecule is Cc1nc(Br)ccc1F . The InChI code is 1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 .Chemical Reactions Analysis
6-Bromo-3-fluoro-2-methylpyridine can be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It can also function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
6-Bromo-3-fluoro-2-methylpyridine is a solid substance . It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .Applications De Recherche Scientifique
Comprehensive Analysis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde Applications
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a specialized chemical compound with the empirical formula
C6H5BrFN C_6H_5BrFN C6H5BrFN
and a molecular weight of 190.01 . Its structure and properties suggest its utility in various scientific research fields. Below is a detailed analysis of its potential applications across different scientific domains.Pharmaceutical Research: As a halogenated aldehyde, this compound can be a precursor in synthesizing various pharmaceuticals. Its bromine and fluorine atoms make it a valuable intermediate for constructing complex molecules used in drug development, particularly in creating inhibitors for certain enzymes or receptors.
Material Science: The presence of multiple halogens within the compound’s structure could make it useful in the synthesis of advanced materials. For example, it could be used to create polymers with specific properties, such as increased resistance to heat or chemical degradation.
Agrochemical Synthesis: In agrochemical research, halogenated pyridines are often used to develop new pesticides and herbicides. The specific configuration of halogens in 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde might lead to the creation of compounds with novel modes of action against pests and weeds.
Organic Light-Emitting Diodes (OLEDs): The compound’s structure suggests potential applications in the field of electronics, particularly in developing OLEDs. Its ability to form complex organic frameworks could be exploited to create components that emit light with high efficiency and stability.
Catalysis: This compound could serve as a ligand for transition metal catalysts. The halogens might provide unique electronic effects that enhance the catalyst’s performance in various chemical reactions, such as cross-coupling or hydrogenation processes.
Fluorinated Building Blocks: Given its fluorinated moiety, this compound can be used as a building block in creating other fluorinated organic compounds. These compounds are of significant interest due to their unique properties, such as increased stability and bioavailability in pharmaceutical applications .
Analytical Chemistry: In analytical chemistry, halogenated compounds are often used as standards or reagents. This compound, with its distinct halogen arrangement, could be used to develop new analytical methods or improve existing ones for detecting specific substances.
Chemical Education: Lastly, this compound can be used in educational settings to teach advanced organic synthesis techniques. Its synthesis and applications can provide students with practical knowledge of halogenation reactions and their importance in various industries.
Each of these applications leverages the unique chemical structure of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde, demonstrating its versatility and importance in scientific research. While the compound is available for early discovery researchers, Sigma-Aldrich does not provide analytical data, and buyers are responsible for confirming product identity and purity . Safety measures must be observed when handling this compound, as it is classified under hazard classifications such as Acute Tox. 4 Oral and Eye Dam. 1 .
Mécanisme D'action
Target of Action
The compound belongs to the class of organic compounds known as pyridines, which are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCRBQXGAUKOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

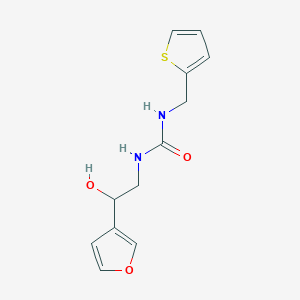
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

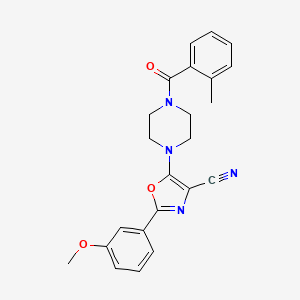
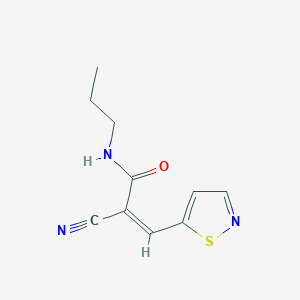
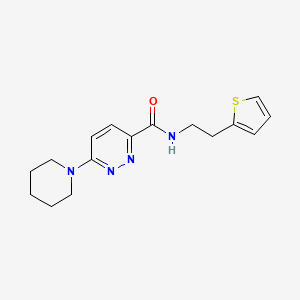
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)
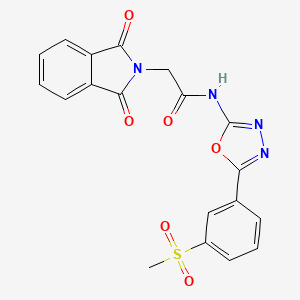
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2959383.png)
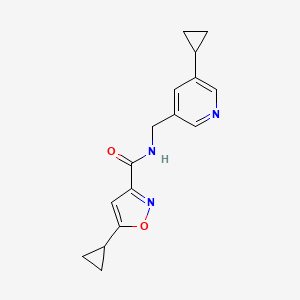
![N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959385.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)